molecular formula C11H11F2NO3 B2851693 5-(2,5-Difluoroanilino)-5-oxopentanoic acid CAS No. 256955-25-6

5-(2,5-Difluoroanilino)-5-oxopentanoic acid

Cat. No. B2851693
CAS RN: 256955-25-6
M. Wt: 243.21
InChI Key: BYLRZKWXZGRYDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Difluoroaniline is a clear brown liquid . It’s an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff .


Synthesis Analysis

2,5-Difluoroaniline has been used in the synthesis of 2,4-di-tert-butyl-6-[(2,5-difluorophenyl)iminomethyl]phenol. It was also used in ultrasound-assisted preparation of 1,4-diazabutadienes .


Molecular Structure Analysis

The molecular formula of 2,5-Difluoroaniline is C6H5F2N . The InChI key is YNOOQIUSYGWMSS-UHFFFAOYSA-N .


Chemical Reactions Analysis

2,5-Difluoroaniline reacts readily with secondary amines to 2,5-diamino compounds and with thiols to the corresponding 2,5-dithioether derivatives .


Physical And Chemical Properties Analysis

2,5-Difluoroaniline has a melting point of 11-13 °C (lit.), a boiling point of 176-178 °C (lit.), and a density of 1.288 g/mL at 25 °C (lit.) . It is not miscible in water .

Scientific Research Applications

Biochemical Applications

5-Amino-4-oxopentanoic acid, a compound related to 5-(2,5-Difluoroanilino)-5-oxopentanoic acid, serves as a precursor in the biosynthesis of biologically active porphyrins, such as chlorophyll, bacteriochlorophyll, and heme, which are central to photosynthesis, oxygen transport, and electron transport (Shrestha‐Dawadi & Lugtenburg, 2003).

Pharmacological Properties

Compounds like 5-(dipentylamino)-5-oxo-pentanoic acid derivatives have emerged as a new class of cholecystokinin antagonists. Among them, lorglumide has shown significant affinity for pancreatic CCK receptors and has been identified as a competitive, specific, and potent antagonist on various smooth muscles and pancreatic acini, suggesting its potential diagnostic or therapeutic applications in humans (Makovec et al., 1987).

Toxicological Insights

Studies on perfluorinated compounds, which share structural similarities with 5-(2,5-Difluoroanilino)-5-oxopentanoic acid, have raised concerns about their persistence in the environment and potential toxic effects. Research indicates that these compounds can disrupt thyroid hormone levels, impairing development in models like zebrafish and potentially leading to metabolic syndrome in humans and animals (Liu et al., 2016; Lin et al., 2008). Furthermore, novel alternatives to perfluorooctanoic acid, such as perfluoropolyether carboxylic acids, have been shown to impair posterior swim bladder development in zebrafish by disrupting thyroid hormone levels, questioning their safety as alternatives (Wang et al., 2019).

Safety and Hazards

2,5-Difluoroaniline is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

5-(2,5-difluoroanilino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO3/c12-7-4-5-8(13)9(6-7)14-10(15)2-1-3-11(16)17/h4-6H,1-3H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLRZKWXZGRYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NC(=O)CCCC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,5-Difluoroanilino)-5-oxopentanoic acid

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